4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a 2-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-methylimidazole with 4-chloropyrimidine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study the interactions between small molecules and biological targets. It can be used to investigate the effects of chemical modifications on biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
2-Methyl-4-chloro-6-(1H-imidazol-1-yl)pyrimidine
Uniqueness: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-chloro-6-(2-methylimidazol-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYOMJEOTYZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649987 | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-31-1 | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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